Clinical Efficacy and Survival Outcomes in Metastatic Prostate Cancer: Head-to-Head Trial Comparison
In a randomized, double-blind, multicenter phase III trial enrolling 813 patients with metastatic (Stage D2) prostate cancer, flutamide (250 mg three times daily) combined with an LHRH agonist was compared directly against bicalutamide (50 mg once daily) combined with the same LHRH agonist regimen. The bicalutamide arm achieved a median time to progression of 97 weeks versus 77 weeks for the flutamide arm, and a median survival time of 180 weeks versus 148 weeks for flutamide [1]. The hazard ratio for time to death was 0.87 (95% CI 0.72 to 1.05, P = 0.15), indicating a trend toward improved survival with bicalutamide that did not reach statistical significance [2].
| Evidence Dimension | Median time to progression and median overall survival |
|---|---|
| Target Compound Data | Time to progression: 77 weeks; Median survival: 148 weeks |
| Comparator Or Baseline | Bicalutamide: Time to progression: 97 weeks; Median survival: 180 weeks |
| Quantified Difference | 20 weeks longer time to progression with bicalutamide; 32 weeks longer median survival with bicalutamide |
| Conditions | Randomized, double-blind, multicenter trial; 813 patients with metastatic (Stage D2) prostate cancer; each antiandrogen combined with LHRH agonist (goserelin or leuprolide); median follow-up 160 weeks |
Why This Matters
Procurement of flutamide over bicalutamide must account for the 32-week median survival difference when designing studies requiring a comparator with known clinical efficacy benchmarks or when establishing baseline controls for novel combination regimens.
- [1] Schellhammer PF, et al. Clinical benefits of bicalutamide compared with flutamide in combined androgen blockade for patients with advanced prostatic carcinoma: final report of a double-blind, randomized, multicenter trial. Urology. 1997;50(3):330-336. PMID: 9301693. View Source
- [2] Bicalutamide FDA Package Insert. Section 14.1: Bicalutamide 50 mg Daily in Combination with an LHRH-A. DailyMed / MedLibrary. View Source
